molecular formula C2H5IO3S B14542745 Methyl iodomethanesulfonate CAS No. 61801-28-3

Methyl iodomethanesulfonate

Cat. No.: B14542745
CAS No.: 61801-28-3
M. Wt: 236.03 g/mol
InChI Key: PMYPISLWNRGZIF-UHFFFAOYSA-N
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Description

Methyl iodomethanesulfonate (CH₂I-SO₃-OCH₃) is an organoiodine compound derived from iodomethanesulfonic acid, where the sulfonate group is esterified with a methyl group. Structurally, it consists of a methyl-sulfonate backbone with an iodine atom attached to the central carbon.

Properties

CAS No.

61801-28-3

Molecular Formula

C2H5IO3S

Molecular Weight

236.03 g/mol

IUPAC Name

methyl iodomethanesulfonate

InChI

InChI=1S/C2H5IO3S/c1-6-7(4,5)2-3/h2H2,1H3

InChI Key

PMYPISLWNRGZIF-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl iodomethanesulfonate can be synthesized through the reaction of methanesulfonic acid with iodomethane. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the methanesulfonic acid, followed by the addition of iodomethane to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the product while minimizing the production of by-products.

Chemical Reactions Analysis

Reactivity of Iodomethane vs. Methanesulfonate in SN_NN

2 Reactions
Iodomethane is a benchmark substrate for SN_N
2 reactions due to its excellent leaving group (iodide, I^-
) and low steric hindrance. Methanesulfonate (mesylate, CH3_3
SO3_3^-
) is another common leaving group but exhibits lower reactivity compared to iodide in nucleophilic substitutions.

Key Findings:

  • Iodide as a Leaving Group :

    • Iodomethane undergoes rapid SN_N
      2 reactions with nucleophiles like methoxide (CH3_3
      O^-
      ) via direct rebound or stripping mechanisms, producing methyl ethers (e.g., CH3_3
      OCH3_3
      ) .

    • Steric accessibility of the methyl group in CH3_3
      I facilitates nucleophilic attack even at low collision energies (0.4–1.6 eV) .

  • Methanesulfonate as a Leaving Group :

    • Methanesulfonate derivatives (e.g., (CH3_3
      SO3_3
      )3_3
      CCH3_3
      ) exhibit slower reaction rates due to steric hindrance and weaker leaving group ability.

    • In neopentyl systems, methanesulfonate reacts 3–4x slower than iodide with sodium azide (NaN3_3
      ) in DMSO at 100°C .

Comparative Kinetics of Leaving Groups

Studies on neopentyl derivatives (1,1,1-tris(X-methyl)ethane) reveal the following reactivity trend for leaving groups (X) in SN_N
2 reactions:
Triflate CF3SO3)>Iodide I)>Bromide Br)>Tosylate TsO)>Methanesulfonate MsO)>Chloride Cl)\text{Triflate CF}_3\text{SO}_3^-)>\text{Iodide I}^-)>\text{Bromide Br}^-)>\text{Tosylate TsO}^-)>\text{Methanesulfonate MsO}^-)>\text{Chloride Cl}^-)

Table 1: Reaction Rates and Half-Lives for Neopentyl Derivatives with NaN3_33

in DMSO at 100°C
| Leaving Group (X) | Rate Constant (k, s1^{-1}
) | Half-Life (t1/2_{1/2}
, h) |
|--------------------|-----------------------------|---------------------------|
| Triflate | 1.20×1031.20\times 10^{-3}
| 1.6 |
| Iodide | 2.85×1042.85\times 10^{-4}
| 6.7 |
| Bromide | 2.10×1042.10\times 10^{-4}
| 9.1 |
| Tosylate | 8.30×1058.30\times 10^{-5}
| 23.2 |
| Methanesulfonate | 6.70×1056.70\times 10^{-5}
| 28.7 |
| Chloride | 5.50×1065.50\times 10^{-6}
| 350.0 |

Steric Hindrance:

  • Neopentyl systems (bulky 1,1,1-trisubstituted ethane) amplify steric effects, slowing reactions for larger leaving groups like methanesulfonate (A-value = 2.50) compared to iodide (A-value = 0.5) .

  • Methanesulfonate’s bulk limits nucleophilic access to the electrophilic carbon, reducing reaction efficiency.

Electronic Factors:

  • Iodide’s polarizability and weak bond strength (C–I bond dissociation energy = 234 kJ/mol) enhance leaving group ability .

  • Methanesulfonate’s resonance-stabilized negative charge (CH3_3
    SO3_3^-
    ) reduces its nucleofugality compared to iodide.

Competing Reaction Pathways

In systems with ambident nucleophiles (e.g., thiocyanate, SCN^-
):

  • Iodomethane favors S-alkylation (producing CH3_3
    SCN) due to its "soft" iodide leaving group .

  • Methanesulfonate derivatives may favor O-alkylation in enolate systems due to harder oxygen-based leaving groups.

Scientific Research Applications

Methyl iodomethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a methylating agent in the synthesis of various organic compounds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require methylation.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Methyl iodomethanesulfonate exerts its effects through the transfer of a methyl group to nucleophilic sites on target molecules. The mechanism involves the formation of a transition state in which the nucleophile attacks the carbon atom bonded to the iodine, resulting in the displacement of the iodide ion and the formation of the methylated product.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on organic molecules, including sulfur, nitrogen, and oxygen atoms. The pathways involved in its action are typically those associated with nucleophilic substitution reactions.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Key Properties

Compound Alkylation Efficiency Water Solubility Radiopacity Toxicity Profile
This compound High (inferred) Low Moderate Likely high
MMS Moderate Low None High
Methiodal Sodium Low High High Low

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